molecular formula C12H6N4O9S B14642138 Benzene, 1,1'-sulfinylbis[2,4-dinitro- CAS No. 52427-27-7

Benzene, 1,1'-sulfinylbis[2,4-dinitro-

Cat. No.: B14642138
CAS No.: 52427-27-7
M. Wt: 382.26 g/mol
InChI Key: LSKNYOCHCCPEJT-UHFFFAOYSA-N
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Description

Benzene, 1,1'-sulfinylbis[2,4-dinitro-] is a nitroaromatic compound featuring two benzene rings linked by a sulfinyl (-SO-) group, with each ring substituted by 2,4-dinitro groups. The sulfinyl group distinguishes it from sulfonyl (SO₂) and thio (S) analogs, influencing electronic, thermal, and reactivity profiles. The 2,4-dinitro substituents are strong electron-withdrawing groups, likely enhancing stability and reducing solubility in polar solvents compared to halogenated or alkylated derivatives .

Properties

CAS No.

52427-27-7

Molecular Formula

C12H6N4O9S

Molecular Weight

382.26 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)sulfinyl-2,4-dinitrobenzene

InChI

InChI=1S/C12H6N4O9S/c17-13(18)7-1-3-11(9(5-7)15(21)22)26(25)12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H

InChI Key

LSKNYOCHCCPEJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene, 1,1’-sulfinylbis[2,4-dinitro-] typically involves electrophilic aromatic substitution reactions. One common method is the nitration of benzene derivatives, where benzene is treated with concentrated nitric acid in the presence of concentrated sulfuric acid to introduce nitro groups. The sulfinyl group can be introduced through sulfonation reactions, where benzene is reacted with sulfur trioxide and fuming sulfuric acid .

Industrial Production Methods

Industrial production of benzene, 1,1’-sulfinylbis[2,4-dinitro-] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-sulfinylbis[2,4-dinitro-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzene, 1,1’-sulfinylbis[2,4-dinitro-] has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzene, 1,1’-sulfinylbis[2,4-dinitro-] involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro groups can participate in redox reactions, while the sulfinyl group can undergo various substitution reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research applications .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS Number Formula Molecular Weight (g/mol) Bridge Type Substituents Key References
Benzene, 1,1'-sulfinylbis[2,4-dinitro-] N/A C₁₂H₈N₄O₈S ~348 (estimated) Sulfinyl (SO) 2,4-dinitro
Benzene, 1,1'-sulfonylbis[4-chloro-] 80-07-9 C₁₂H₈Cl₂O₂S 287.16 Sulfonyl (SO₂) 4-chloro
Benzene, 1,1'-thiobis[2,4-dinitro-] N/A C₁₂H₈N₄O₈S ~340 (estimated) Thio (S) 2,4-dinitro
Benzene, 1,1'-(1,3-propanediyl)bis[2,4-dinitro-] 20899-75-6 C₁₅H₁₂N₄O₈ 376.28 Propanediyl 2,4-dinitro
Benzene, 1,1'-methylenebis[4-nitro-] 1817-74-9 C₁₃H₁₀N₂O₄ 258.23 Methylene (CH₂) 4-nitro

Key Observations :

  • Molecular Weight : The sulfinylbis[2,4-dinitro-] derivative is lighter than the propanediyl analog (376.28 g/mol) but heavier than methylenebis[4-nitro-] (258.23 g/mol) due to the sulfinyl bridge and additional nitro groups .
  • Bridge Type : Sulfinyl bridges (SO) are intermediate in oxidation state between thio (S) and sulfonyl (SO₂) analogs, affecting electronic properties. Sulfonyl derivatives (e.g., CAS 80-07-9) exhibit higher thermal stability, while sulfinyl compounds may show greater reactivity in redox environments .

Physicochemical Properties

  • Solubility : Nitroaromatics generally exhibit low water solubility. The 2,4-dinitro groups in the target compound likely reduce polarity further compared to chloro (e.g., CAS 80-07-9) or methyl (e.g., CAS 1817-74-9) substituents .
  • Thermal Stability : Sulfinyl compounds are less stable than sulfonyl analogs due to the lower oxidation state of sulfur. For example, sulfonylbis[4-chloro-] (CAS 80-07-9) decomposes at ~250°C, while sulfinyl derivatives may degrade at lower temperatures .
  • Reactivity : The electron-withdrawing nitro groups enhance electrophilic substitution resistance but may facilitate reduction reactions. Sulfinyl bridges can act as chiral centers in asymmetric synthesis, a feature absent in sulfonyl or thio analogs .

Toxicity and Environmental Impact

  • The sulfinyl group may alter metabolic pathways, though data is scarce .
  • Environmental Persistence : Nitro groups increase resistance to microbial degradation. Sulfinylbis[2,4-dinitro-] is likely persistent in soil and water, similar to other dinitroaromatics .

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